
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate
Overview
Description
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate is a useful research compound. Its molecular formula is C21H33NO4 and its molecular weight is 363.5 g/mol. The purity is usually 95%.
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Biological Activity
(R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, a synthetic organic compound, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a tert-butyl group, a benzyloxy group, and an oxazolidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C21H33NO4
- Molecular Weight : 363.491 g/mol
- CAS Number : 1079209-05-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxazolidine moiety may facilitate binding to specific receptors or enzymes, potentially influencing cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a critical role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.
Anti-inflammatory Effects
Several studies have demonstrated that oxazolidine derivatives can modulate inflammatory responses. For instance, compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential therapeutic applications in treating inflammatory conditions.
Anticancer Potential
The compound's ability to inhibit heat shock protein 90 (HSP90) has been explored, as HSP90 is a chaperone involved in the stabilization of numerous oncogenic proteins. Inhibition of HSP90 can lead to the degradation of these proteins, thereby exerting anticancer effects. This mechanism has been observed in various studies focusing on cancer cell lines.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Antioxidant Study :
A study conducted on structurally related compounds demonstrated significant inhibition of lipid peroxidation, indicating strong antioxidant activity. The results showed that these compounds could effectively scavenge reactive oxygen species (ROS), providing a protective effect against oxidative damage in cellular models. -
Anti-inflammatory Research :
In a model of acute inflammation, derivatives similar to this compound were found to significantly reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This suggests that the compound may be beneficial in treating inflammatory diseases. -
Cancer Cell Line Studies :
Research involving various cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of HSP90 client proteins, highlighting its potential as an anticancer agent.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Research indicates that oxazolidine derivatives can exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.
Case Study: Antimicrobial Activity
A study demonstrated that oxazolidine derivatives, including those similar to (R)-tert-butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, showed promising results against various bacterial strains. The mechanism of action is thought to involve the inhibition of bacterial protein synthesis, making these compounds valuable in developing new antibiotics .
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structural characteristics allow it to participate in various chemical reactions, including:
- Enantioselective Synthesis : The compound can be utilized in synthesizing other chiral molecules due to its inherent chirality, making it valuable in the production of pharmaceuticals and agrochemicals .
Table 1: Synthetic Applications
Application Type | Description | Example Reaction |
---|---|---|
Enantioselective Synthesis | Used as a chiral auxiliary for synthesizing enantiomers | Synthesis of isoxazolidones |
Intermediate in Reactions | Serves as a precursor for more complex molecules | Formation of substituted oxazolidines |
Potential Use in Drug Development
The compound's ability to modify biological activity makes it a candidate for drug development. Its structural analogs have shown efficacy in targeting specific pathways involved in diseases such as cancer and infections.
Case Study: Drug Development
Research has indicated that modifications to the oxazolidine structure can enhance potency and selectivity against specific targets in cancer cells. For instance, derivatives of this compound have been studied for their ability to inhibit tumor growth in vitro .
Chemical Reactions Analysis
Deprotection of the Benzyl Ether Group
Reaction Conditions :
Outcome :
The benzyloxy group is converted to a hydroxyl group, yielding (R)-tert-butyl 4-(4-hydroxybutyl)-2,2-dimethyloxazolidine-3-carboxylate. This intermediate is pivotal for further functionalization (e.g., phosphorylation or glycosylation) .
Acid-Mediated Oxazolidine Ring Opening
Reaction Conditions :
Outcome :
The oxazolidine ring undergoes cleavage to generate a secondary amine and a tertiary alcohol. For example, treatment with TFA produces (R)-tert-butyl (2,2-dimethyl-4-(4-(benzyloxy)butyl)-3-hydroxypropyl)carbamate .
Boc Group Removal
Reaction Conditions :
Outcome :
The Boc group is selectively removed, yielding the free amine (R)-4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-amine. This product serves as a precursor for coupling reactions (e.g., peptide synthesis) .
Comparative Reaction Data
Stability and Handling
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing (R)-tert-Butyl 4-(4-(benzyloxy)butyl)-2,2-dimethyloxazolidine-3-carboxylate, and how are intermediates characterized?
- Methodology : Synthesis involves sequential protection/deprotection, oxidation, and Wittig reactions. Key steps include:
- TLC monitoring to track reaction progress (e.g., using petroleum ether/EtOAc gradients).
- Column chromatography (e.g., 80:20 petroleum ether/EtOAc) for purification, achieving yields up to 90% in oxidation steps .
- Characterization : IR for functional groups, and NMR for stereochemistry, and HRMS for molecular weight confirmation. Optical rotation ([α]) is critical for verifying enantiomeric purity (e.g., [α] +5.81 in CHCl) .
Q. What safety precautions are required when handling this compound in the lab?
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritant properties (GHS classification varies; some analogs are labeled "No known hazard" but require caution) .
- Storage : Keep in a cool, dry place under inert gas (e.g., N) to prevent hydrolysis or oxidation. Stability data suggest sensitivity to acidic/basic conditions .
Q. How can researchers verify the stereochemical integrity of the oxazolidine ring during synthesis?
- Analytical Tools :
- Chiral HPLC to resolve enantiomers.
- NMR NOE experiments to confirm spatial arrangements of substituents.
- Optical rotation consistency with literature values (e.g., +5.81 for related intermediates) .
Advanced Research Questions
Q. How can contradictory NMR data for intermediates be resolved during synthesis optimization?
- Troubleshooting :
- Solvent effects : Compare spectra in CDCl vs. DMSO-d to identify hydrogen bonding or aggregation.
- Dynamic effects : Variable-temperature NMR to detect conformational exchange (e.g., hindered rotation in the benzyloxy group) .
- Cross-validation : Use HRMS to confirm molecular formulas and rule out impurities .
Q. What strategies optimize the Wittig reaction step for higher stereoselectivity?
- Reagent selection : Use stabilized ylides (e.g., MTPB) to favor trans-alkene formation.
- Conditions : Anhydrous THF with t-BuOK as base, maintaining low temperature (−78°C) to minimize side reactions. Yield improvements (85%) are achievable via slow addition of reagents .
Q. How does the tert-butyl group influence the compound’s stability under varying pH conditions?
- Experimental Design :
- Kinetic studies : Expose the compound to buffered solutions (pH 1–13) and monitor degradation via HPLC.
- Mechanistic insight : The tert-butyl group enhances steric protection against nucleophilic attack, as seen in analogs with similar carbamate frameworks .
Q. What methodologies assess the environmental impact of this compound’s degradation byproducts?
- Ecotoxicology :
- PBT assessment : Evaluate persistence, bioaccumulation, and toxicity using OECD 301/302 guidelines (no data available for this compound, but structurally related carbamates show low soil mobility) .
- Degradation pathways : Simulate hydrolytic/oxidative conditions (e.g., UV/HO) and analyze products via LC-MS .
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Synthetic Routes :
- Boronate intermediates : Prepare derivatives via Suzuki-Miyaura coupling using tert-butyl-protected boronic esters (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate analogs) .
- Catalytic systems : Screen Pd(PPh) or SPhos ligands for efficiency in aryl-alkyl bond formation .
Q. Data Analysis and Experimental Design
Q. What statistical models are appropriate for analyzing yield variability across synthetic batches?
- Design : Use randomized block designs (e.g., split-split plots for multi-factor optimization) to account for variables like temperature, catalyst loading, and reaction time .
- Analysis : ANOVA to identify significant factors (p < 0.05). Contradictory yields (e.g., 82% vs. 85% in deprotection steps) may arise from moisture sensitivity, requiring DOE (Design of Experiments) to isolate critical parameters .
Q. How can computational chemistry predict the compound’s interaction with biological targets?
Properties
IUPAC Name |
tert-butyl (4R)-2,2-dimethyl-4-(4-phenylmethoxybutyl)-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO4/c1-20(2,3)26-19(23)22-18(16-25-21(22,4)5)13-9-10-14-24-15-17-11-7-6-8-12-17/h6-8,11-12,18H,9-10,13-16H2,1-5H3/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLONYUYWBDMKD-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@@H](CO1)CCCCOCC2=CC=CC=C2)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743625 | |
Record name | tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079209-05-4 | |
Record name | tert-Butyl (4R)-4-[4-(benzyloxy)butyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80743625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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